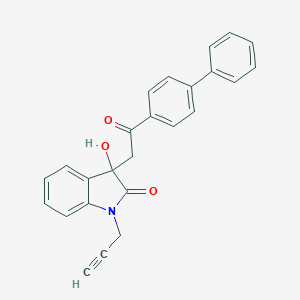
N-(2-adamantyl)-3-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-adamantyl)-3-fluorobenzamide, also known as 2-Adamantyl-3-fluorobenzamide, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of adamantane derivatives and has been found to exhibit a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
N-(2-adamantyl)-3-fluorobenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. In particular, it has been shown to inhibit the replication of the influenza virus and the hepatitis C virus. It has also been found to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer.
Wirkmechanismus
The mechanism of action of N-(2-adamantyl)-3-fluorobenzamide is not fully understood. However, it has been suggested that it may act by inhibiting various enzymes and proteins involved in inflammation, cancer, and viral replication. For example, it has been shown to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the production of inflammatory prostaglandins. It has also been found to inhibit the activity of the hepatitis C virus NS5B RNA-dependent RNA polymerase, which is essential for viral replication.
Biochemical and Physiological Effects:
N-(2-adamantyl)-3-fluorobenzamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammation. It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to inhibit the replication of various viruses, including the influenza virus and the hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-adamantyl)-3-fluorobenzamide has several advantages as a research tool. It is a relatively stable compound that can be synthesized in large quantities. It exhibits potent biological activities at low concentrations, making it a useful tool for studying various biological processes. However, it also has some limitations. Its mechanism of action is not fully understood, and its effects may be cell-type or tissue-specific. In addition, its potential toxicity and side effects need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on N-(2-adamantyl)-3-fluorobenzamide. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its potential therapeutic applications in various diseases, including cancer, viral infections, and inflammatory disorders. It may also be useful to develop analogs of N-(2-adamantyl)-3-fluorobenzamide with improved potency and selectivity. Finally, its potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Synthesemethoden
The synthesis of N-(2-adamantyl)-3-fluorobenzamide involves the reaction of 2-Adamantanone with 3-Fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction yields a white solid that can be purified by recrystallization. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.
Eigenschaften
Produktname |
N-(2-adamantyl)-3-fluorobenzamide |
|---|---|
Molekularformel |
C17H20FNO |
Molekulargewicht |
273.34 g/mol |
IUPAC-Name |
N-(2-adamantyl)-3-fluorobenzamide |
InChI |
InChI=1S/C17H20FNO/c18-15-3-1-2-12(9-15)17(20)19-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,19,20) |
InChI-Schlüssel |
XHXWLJHLRXZLFN-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
Kanonische SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Benzo[1,3]dioxol-5-ylmethyl-3-hydroxy-3-(2-oxo-2-phenyl-ethyl)-1,3-dihydro-indol-2-one](/img/structure/B214690.png)

![3-hydroxy-3-[2-oxo-2-(5,6,7,8-tetrahydro-2-naphthalenyl)ethyl]-1-(2-propynyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214698.png)
![3-[2-(3-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214700.png)
![3-[2-(4-bromophenyl)-2-oxoethyl]-3-hydroxy-1-(prop-2-yn-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B214701.png)

![3-{2-[4-(dimethylamino)phenyl]-2-oxoethyl}-1-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214705.png)
![1-Ethyl-3-[2-(4-fluoro-phenyl)-2-oxo-ethyl]-3-hydroxy-1,3-dihydro-indol-2-one](/img/structure/B214708.png)


![5-chloro-3-[2-(4-ethoxyphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214714.png)
![3-hydroxy-5-methyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B214718.png)
![1-benzyl-3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214724.png)
![1-benzyl-3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B214725.png)